molecular formula C10H10N4 B6263034 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE CAS No. 1623068-00-7

1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE

Cat. No.: B6263034
CAS No.: 1623068-00-7
M. Wt: 186.2
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Description

1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes an isopropyl group at the 1-position and a carbonitrile group at the 5-position of the pyrazolopyridine core.

Preparation Methods

The synthesis of 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-isopropyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid can yield the desired pyrazolopyridine derivative . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Catalysts and solvents play a crucial role in these processes, and the choice of reagents can significantly impact the efficiency of the synthesis .

Chemical Reactions Analysis

1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pyrazolopyridine core is known to interact with hydrogen bond donors and acceptors, facilitating binding to target proteins. This interaction can lead to the inhibition or activation of specific signaling pathways, depending on the biological context .

Comparison with Similar Compounds

1-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE can be compared with other pyrazolopyridine derivatives, such as:

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 1-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyridine ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activity. The isopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and other research endeavors.

Properties

CAS No.

1623068-00-7

Molecular Formula

C10H10N4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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